Epilovastatin

Description

A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-YPQFMRJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317715 |

Source

|

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79952-44-6 |

Source

|

| Record name | Epilovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epilovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPILOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Decoding the Action of Epilovastatin

An In-Depth Technical Guide to the Mechanism of Action of Epilovastatin

Statins represent a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] These drugs primarily function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the critical rate-limiting step in cholesterol biosynthesis.[2][3] This guide focuses on the mechanism of action of this compound, a stereoisomer of Lovastatin. Lovastatin was one of the first statins to be approved and is a naturally derived fungal metabolite that serves as a powerful therapeutic agent.[4][5] As an epimer, this compound shares the same fundamental molecular formula and connectivity as Lovastatin but differs in the three-dimensional arrangement at one chiral center. This structural nuance can influence binding affinity and pharmacokinetic properties, but the core mechanism of HMG-CoA reductase inhibition remains the central paradigm of its action.

This document provides a detailed exploration of this mechanism, from the direct enzyme-inhibitor interaction to the far-reaching systemic and cellular consequences, known as pleiotropic effects. We will further detail the established experimental protocols used to characterize and validate the inhibitory action of this class of compounds, providing a comprehensive resource for researchers and drug development professionals.

Part 1: The Core Directive - Competitive Inhibition of HMG-CoA Reductase

The primary therapeutic effect of all statins is the direct, competitive inhibition of HMG-CoA reductase.[2] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a committed and irreversible step in the complex, multi-stage mevalonate pathway that produces cholesterol and other essential isoprenoids.[5][6]

Molecular Mimicry and Enzyme Binding

Lovastatin, and by extension this compound, is administered as an inactive prodrug in a lactone form.[5] In vivo, this lactone ring is hydrolyzed to its active β-hydroxy acid form.[5][7] This active moiety bears a striking structural resemblance to the natural substrate, HMG-CoA.[7]

This structural analogy allows the active form of the drug to bind to the active site of the HMG-CoA reductase enzyme with high affinity.[8] X-ray crystallography studies reveal that the HMG-like portion of the statin molecule occupies the same binding site as HMG-CoA, forming a network of hydrogen bonds and van der Waals interactions with key residues in the catalytic domain.[8][9] Because statins bind to the enzyme with nanomolar affinity—significantly higher than the micromolar affinity of the natural substrate—they effectively block HMG-CoA from accessing the active site, thereby halting the catalytic reaction.[10]

dot

Caption: The Mevalonate Pathway and Point of Statin Inhibition.

Part 2: Downstream Consequences of HMG-CoA Reductase Inhibition

The blockade of HMG-CoA reductase initiates a cascade of events that extend beyond the simple reduction of cholesterol synthesis, contributing significantly to the overall cardiovascular benefits of statin therapy.

Lipid-Lowering Effects

The inhibition of hepatic cholesterol synthesis by this compound leads to a depletion of the intracellular cholesterol pool.[11] This reduction in hepatocyte cholesterol concentration triggers a compensatory cellular response, primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). SREBP activation leads to the upregulation of the gene encoding the low-density lipoprotein (LDL) receptor.[12]

Consequently, there is an increased expression of LDL receptors on the surface of liver cells.[3][11] These receptors are responsible for binding and internalizing circulating LDL particles (often termed "bad cholesterol"). The enhanced clearance of LDL from the bloodstream is the principal mechanism by which statins lower plasma LDL-cholesterol levels, a primary goal in preventing atherosclerosis.[1][3] Statins may also reduce the hepatic production and secretion of triglyceride-rich lipoproteins like very-low-density lipoprotein (VLDL).[2]

The Pleiotropic Effects: Beyond Cholesterol

The mevalonate pathway is not solely dedicated to cholesterol production; it also generates a series of non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][13] These molecules are vital for the post-translational modification of various intracellular signaling proteins, a process known as prenylation.[14]

By inhibiting HMG-CoA reductase, statins reduce the synthesis of these isoprenoids.[10][13] This depletion impairs the prenylation and subsequent function of small GTP-binding proteins like Rho, Ras, and Rac.[14][15] These proteins are critical regulators of numerous cellular processes. The inhibition of their function is believed to mediate the cholesterol-independent, or "pleiotropic," effects of statins.[10][14][16]

Key pleiotropic effects include:

-

Improved Endothelial Function: Statins increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme that produces the vasodilator nitric oxide (NO).[2][17][18] This is partly achieved by inhibiting the Rho/Rho kinase pathway, which normally suppresses eNOS activity.[15]

-

Anti-inflammatory Properties: Statins can reduce the expression of pro-inflammatory cytokines and adhesion molecules, partly by inhibiting the activation of inflammatory signaling pathways like NF-κB.[17][19]

-

Antioxidant Effects: By inhibiting Rac1-mediated NAD(P)H oxidase activity, statins can reduce the production of reactive oxygen species in the vascular wall.[10][16]

-

Atherosclerotic Plaque Stabilization: Statins can decrease the accumulation of lipids and inflammatory cells within plaques and inhibit the proliferation of vascular smooth muscle cells, contributing to plaque stability and reducing the risk of rupture.[2][16][19]

dot

Caption: Downstream signaling consequences of statin-mediated inhibition.

Part 3: Experimental Validation & Characterization

The characterization of an HMG-CoA reductase inhibitor like this compound requires robust and validated experimental systems. These protocols are designed to confirm enzyme inhibition, quantify potency, and assess the subsequent effects on cellular physiology.

In Vitro HMG-CoA Reductase Activity Assay

The most direct method to confirm the mechanism of action is a cell-free enzymatic assay. The standard method is a spectrophotometric assay that measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed reaction.[20][21]

Experimental Protocol: Spectrophotometric HMGR Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.8).[22]

-

Substrate Solution: Prepare a solution of HMG-CoA.

-

Cofactor Solution: Prepare a solution of NADPH.

-

Enzyme Solution: Use purified, recombinant human HMG-CoA reductase catalytic domain.

-

Inhibitor Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Positive Control: Use a known inhibitor like Pravastatin.[22]

-

-

Assay Procedure (96-well plate format):

-

To each well of a UV-transparent 96-well plate, add the assay buffer.

-

Add the NADPH solution to each well.

-

Add the HMG-CoA reductase enzyme solution to each well.

-

Add a small volume (e.g., 1 µL) of the this compound dilution (or vehicle control/positive control) to the appropriate wells.[22]

-

Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

-

Data Acquisition:

-

Monitor the decrease in absorbance at 340 nm (A340) over time (e.g., every 30 seconds for 15-20 minutes) at 37°C.[22] The rate of decrease in A340 is directly proportional to the rate of NADPH oxidation and thus to the enzyme's activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the activity in the inhibitor-treated wells to the vehicle control (100% activity) to determine the percent inhibition for each concentration.

-

dot

Caption: Workflow for an in vitro HMG-CoA Reductase inhibition assay.

Quantifying Inhibitory Potency: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical quantitative measure of a drug's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Methodology:

-

Data Plotting: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[23]

-

Non-linear Regression: Fit the resulting dose-response data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[24][25]

-

IC₅₀ Calculation: The IC₅₀ value is derived directly from the parameters of the fitted curve.[25] A lower IC₅₀ value indicates a more potent inhibitor.

Table 1: Representative IC₅₀ Values for HMG-CoA Reductase Inhibition

| Statin | Representative IC₅₀ (nM) |

| Lovastatin | 2-250 |

| Pravastatin | 2-250 |

| Fluvastatin | 2-250 |

| Atorvastatin | 2-250 |

| Rosuvastatin | 2-250 |

| Cerivastatin | 2-250 |

| (Note: The range reflects variability in assay conditions and sources. Data from[26]) |

Cell-Based Cholesterol Synthesis Assay

To confirm that the enzyme inhibition observed in vitro translates to a functional effect in a biological system, a cell-based assay is essential. This type of assay measures the inhibitor's ability to block cholesterol synthesis within living cells.

Experimental Protocol: Cellular Cholesterol Synthesis Inhibition

-

Cell Culture:

-

Culture a relevant cell line, such as the human liver hepatoma cell line HepG2, in appropriate media until they reach a suitable confluency (e.g., 70-80%).

-

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of this compound (and controls) for a specified period (e.g., 18-24 hours) to allow for the inhibition of cholesterol synthesis.[27]

-

-

Cell Lysis and Cholesterol Quantification:

-

After treatment, wash the cells with PBS and lyse them to release cellular contents.

-

Determine the total protein concentration in each lysate for normalization purposes.

-

Quantify the total cholesterol content in each lysate. This can be accomplished using commercially available fluorescence-based assay kits (e.g., Amplex™ Red Cholesterol Assay Kit), which provide high sensitivity.[27]

-

-

Data Analysis:

-

Normalize the cholesterol content to the total protein concentration for each sample.

-

Calculate the percent inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle-treated control cells.

-

Plot a dose-response curve and calculate the IC₅₀ for the inhibition of cellular cholesterol synthesis, as described in section 3.2.

-

Conclusion

The mechanism of action of this compound is a multi-layered process rooted in the precise and potent competitive inhibition of HMG-CoA reductase. This primary action effectively curtails the mevalonate pathway, leading to the clinically desired outcome of reduced plasma LDL-cholesterol. Furthermore, the depletion of non-sterol isoprenoid intermediates uncouples the drug's effect from simple lipid-lowering, initiating a suite of pleiotropic effects that improve endothelial health, reduce inflammation, and stabilize atherosclerotic plaques. The robust experimental methodologies outlined herein provide the necessary framework for researchers to validate these mechanisms and quantify the potency of novel statin compounds, ensuring both scientific integrity and the advancement of cardiovascular therapeutics.

References

- Liao, J. K., & Laufs, U. (2005). Pleiotropic effects of statins. Annual review of pharmacology and toxicology, 45, 89-118. [Source: vertexaisearch.cloud.google.com]

- Davignon, J. (2004). Beneficial cardiovascular pleiotropic effects of statins. Circulation, 109(23_suppl_1), III-39. [Source: vertexaisearch.cloud.google.com]

- Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of cellular and molecular medicine, 5(4), 378-387. [Source: PubMed]

- Liao, J. K. (2002). Isoprenoids as mediators of the biological effects of statins.

- Werner, C., Hoffmann, M., & Böhm, M. (2002). Pleiotropic effects of statins. The Journal of Clinical Endocrinology & Metabolism, 87(12), 5336-5345. [Source: Oxford Academic]

- Singh, B. K., & Arora, S. (2016). Pleiotropic effects of statins. Journal of clinical and preventive cardiology, 5(3), 83. [Source: NIH]

- Tobert, J. A. (2003). Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors. Nature reviews Drug discovery, 2(7), 517-526. [Source: vertexaisearch.cloud.google.com]

- Greenwood, J., Steinman, L., & Zamvil, S. S. (2006). Statin therapy and autoimmune disease: from protein prenylation to immunomodulation. Nature Reviews Immunology, 6(5), 358-370. [Source: vertexaisearch.cloud.google.com]

- Laufs, U., Fata, V. L., Plutzky, J., & Liao, J. K. (1998). Upregulation of endothelial nitric oxide synthase by HMG CoA reductase inhibitors. Circulation, 97(12), 1129-1135. [Source: vertexaisearch.cloud.google.com]

- Laufs, U., & Liao, J. K. (1998). Post-transcriptional regulation of endothelial nitric oxide synthase mRNA stability by Rho GTPase. Journal of Biological Chemistry, 273(37), 24266-24271. [Source: NIH]

- Sirtori, C. R. (2001). Statins: mechanism of action and effects. Journal of cellular and molecular medicine, 5(4), 378-387. [Source: PubMed]

- Ganjali, S., Momtazi-Borojeni, A. A., Banach, M., Kovanen, P. T., Stein, E. A., & Sahebkar, A. (2017). Pleiotropic effects of statins on the cardiovascular system. Pharmacological research, 121, 1-13. [Source: PubMed]

- Brown, M. S., & Goldstein, J. L. (1997). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340. [Source: vertexaisearch.cloud.google.com]

- Law, M. R., Wald, N. J., & Rudnicka, A. R. (2003). Quantifying effect of statins on low density lipoprotein cholesterol, ischaemic heart disease, and stroke: systematic review and meta-analysis. Bmj, 326(7404), 1423. [Source: vertexaisearch.cloud.google.com]

- Davignon, J. (2002). Isoprenoids as mediators of the biological effects of statins.

- Khatiwada, N., et al. (2024). Potential Benefits and Risks Associated with the Use of Statins. Pharmaceutics, 16(2). [Source: vertexaisearch.cloud.google.com]

- Honda, A., et al. (2003). Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS. Journal of lipid research, 44(10), 2021-2028. [Source: PubMed]

- Merck Millipore. HMG-CoA Reductase (HMGR) Assay Kit. [Source: vertexaisearch.cloud.google.com]

- Creative BioMart. HMG-CoA Reductase Activity/Inhibitor Screening Kit. [Source: vertexaisearch.cloud.google.com]

- Jo, Y. H., et al. (2018). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 23(7), 1649. [Source: MDPI]

- Medscape. What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications?. [Source: vertexaisearch.cloud.google.com]

- Sirtori, C. R. (1990). Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors. Journal of cardiovascular pharmacology, 16 Suppl 6, S2-7. [Source: vertexaisearch.cloud.google.com]

- Oesterle, A., Laufs, U., & Liao, J. K. (2017). Pleiotropic Effects of Statins on the Cardiovascular System. Circulation research, 120(1), 229-243. [Source: NIH]

- BOC Sciences. Lovastatin: Definition, Mechanism of Action and Application. [Source: vertexaisearch.cloud.google.com]

- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Source: vertexaisearch.cloud.google.com]

- The FASEB Journal. (2010). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. The FASEB Journal, 24(7), 2441-2448. [Source: NIH]

- ResearchGate. The HMG CoA pathway-inhibition by statins.

- Wikipedia.

- RxList. How Do HMG-CoA Reductase Inhibitors Work?. [Source: RxList]

- ResearchGate. Effect of cholesterol biosynthesis inhibition on cell growth and radiosensitivity.

- YouTube. Statin drugs mechanism of action: HMG CoA reductase inhibitors. [Source: YouTube]

- NIH.

- Middleton, B., & Tubbs, P. K. (1980). Selective inhibition of cholesterol synthesis by cell-free preparations of rat liver by using inhibitors of cytoplasmic acetoacetyl-coenzyme A thiolase. Biochemical Society transactions, 8(5), 633-634. [Source: NIH]

- Tabernero, L., et al. (2003). Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase. Journal of Biological Chemistry, 278(21), 19028-19034. [Source: vertexaisearch.cloud.google.com]

- NIH. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo. [Source: NIH]

- MDPI. Chemical Inhibition of Sterol Biosynthesis. [Source: MDPI]

- Oreate AI Blog. Understanding IC50: A Comprehensive Guide to Calculation. [Source: vertexaisearch.cloud.google.com]

- Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & clinical pharmacology, 19(1), 117-125. [Source: e-lactancia.org]

- Khan, I., et al. (2020). Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies. Current drug metabolism, 21(3), 215-223. [Source: vertexaisearch.cloud.google.com]

- Sebaugh, J. L. (2011). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of biopharmaceutical statistics, 21(4), 755-764. [Source: vertexaisearch.cloud.google.com]

- Sanchez-Pascuala, A., et al. (2005). Binding thermodynamics of statins to HMG-CoA reductase. Biochemistry, 44(35), 11661-11671. [Source: PubMed]

- Science Gateway. How to calculate IC50. [Source: vertexaisearch.cloud.google.com]

- YouTube. LDL Cholesterol Uptake Assay: Live Cell Imaging Analysis-Cell Health Monitoring l Protocol Preview. [Source: YouTube]

- Proteopedia.

- Pan, H. Y., et al. (1991). Comparative pharmacokinetics and pharmacodynamics of pravastatin and lovastatin. British journal of clinical pharmacology, 31(6), 665-670. [Source: PubMed]

- ResearchGate. Binding interactions of lovastatin with HMG‐CoA reductase.

- Hsieh, Y. Y., et al. (2002). Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers. Biopharmaceutics & drug disposition, 23(8), 329-335. [Source: PubMed]

- Chen, Y. C., et al. (2021). Preclinical Pharmacokinetics and Pharmacodynamics of Coptidis Preparation in Combination with Lovastatin in High-Fat Diet-Induced Hyperlipidemic Rats. Pharmaceuticals, 14(7), 656. [Source: NIH]

- PDF. Lovastatin: History, physicochemistry, pharmacokinetics and enhanced solubility. [Source: vertexaisearch.cloud.google.com]

Sources

- 1. blog.irjpl.org [blog.irjpl.org]

- 2. ahajournals.org [ahajournals.org]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lovastatin - Wikipedia [en.wikipedia.org]

- 6. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]

- 8. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-lactancia.org [e-lactancia.org]

- 12. researchgate.net [researchgate.net]

- 13. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pleiotropic Effects of Statins on the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Isoprenoid depletion by statins antagonizes cytokine-induced down-regulation of endothelial nitric oxide expression and increases NO synthase activity in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 22. mdpi.com [mdpi.com]

- 23. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 24. ww2.amstat.org [ww2.amstat.org]

- 25. Star Republic: Guide for Biologists [sciencegateway.org]

- 26. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Epilovastatin: A Comprehensive Technical Guide for Scientific Professionals

Abstract

Epilovastatin, a stereoisomer of the widely-prescribed cholesterol-lowering agent lovastatin, is primarily recognized as a process-related impurity in the synthesis of lovastatin and simvastatin.[1][2] Despite its classification as an impurity, its structural similarity to lovastatin confers a shared mechanism of action as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3] This technical guide provides a detailed examination of the chemical structure, physicochemical properties, biological activity, and analytical methodologies pertaining to this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind experimental and analytical choices.

Introduction and Chemical Identity

This compound is a synthetic compound belonging to the statin class of drugs, which are pivotal in managing hyperlipidemia.[3] It is structurally an epimer of lovastatin, a natural product isolated from fungi such as Aspergillus terreus.[4][5] The epimeric relationship exists at a specific stereocenter within the molecule, which influences its three-dimensional conformation and, consequently, its biological activity and physicochemical properties. While lovastatin is a therapeutic agent, this compound is primarily monitored as a critical impurity in pharmaceutical manufacturing, with its presence and quantity being strictly controlled.[6] It is also designated as "Simvastatin EP Impurity F" in pharmacopeial references.[1][2]

Chemical Structure and Stereochemistry

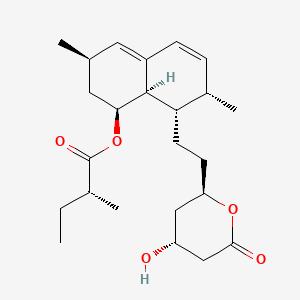

The core structure of this compound, like lovastatin, consists of a hexahydronaphthalene ring system, a β-hydroxy lactone moiety, and a 2-methylbutyrate side chain. The key distinction lies in the stereochemistry at one of the chiral centers. The absolute stereochemistry of this compound is defined by its IUPAC name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate.[2] The molecule possesses eight defined stereocenters, contributing to its complex spatial arrangement.[2]

The structural integrity and stereochemical purity are paramount for biological function. The specific arrangement of hydroxyl and methyl groups on the polycyclic core and the orientation of the ester side chain are critical for effective binding to the active site of HMG-CoA reductase.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are critical for its isolation, characterization, and quantification. These properties are also essential in understanding its behavior in biological systems and during pharmaceutical processing.

Physicochemical Data

A summary of the key physicochemical identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 79952-44-6 | [1][2][3] |

| Molecular Formula | C₂₄H₃₆O₅ | [1][2][3] |

| Molecular Weight | 404.54 g/mol | [1][2] |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | [2] |

| Appearance | White to Off-White Solid | - |

| Melting Point | 108-110 °C | - |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol. | - |

| Storage | -20°C Freezer | - |

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound. While detailed spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the known structure and comparison with its diastereomer, lovastatin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in overlapping regions. Key signals would include those for the olefinic protons on the hexahydronaphthalene ring, the methine protons of the lactone and ester moieties, and the various methyl groups. The precise chemical shifts and coupling constants of the protons at and near the epimeric center would be the defining features distinguishing it from lovastatin.

-

¹³C NMR: The carbon NMR spectrum would show 24 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the polycyclic system, the lactone ring, and the ester side chain would be characteristic. Similar to ¹H NMR, the carbon signals around the epimeric center would be most informative for differentiation from lovastatin.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 405.26.

-

The fragmentation pattern in MS/MS analysis is expected to involve the neutral loss of the 2-methylbutyric acid side chain and subsequent dehydration and dissociation of the lactone moiety, which are characteristic fragmentation pathways for this class of compounds.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. These would include a strong carbonyl (C=O) stretching vibration for the lactone and ester groups (typically around 1700-1740 cm⁻¹), a broad O-H stretching band for the hydroxyl group (around 3400-3500 cm⁻¹), and C-H stretching vibrations for the aliphatic and olefinic moieties.

-

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[3][7] The active form of the drug is the β-hydroxyacid, which is formed in vivo by the hydrolysis of the lactone ring.[1] This open-ring structure mimics the endogenous substrate, HMG-CoA, allowing it to bind to the active site of the reductase enzyme with high affinity.[1][7]

HMG-CoA Reductase Inhibition

The primary therapeutic effect of statins is the reduction of cholesterol synthesis in the liver.[8] By inhibiting HMG-CoA reductase, this compound decreases the intracellular pool of cholesterol. This reduction triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[7]

Caption: Mechanism of HMG-CoA Reductase Inhibition by this compound.

Synthesis and Formation

This compound is not typically synthesized as a primary target but is rather formed as a byproduct or a degradation product during the production or storage of lovastatin.

Biosynthesis of the Lovastatin Scaffold

The core structure of lovastatin is biosynthesized by the fungus Aspergillus terreus via a complex polyketide synthase (PKS) pathway.[5] The process begins with acetate units that are iteratively condensed to form two polyketide chains, which then undergo cyclization and a series of enzymatic modifications, including oxidation and esterification, to yield the final lovastatin molecule.[1][3]

Formation of this compound

The formation of this compound can occur through the epimerization of lovastatin under certain conditions. Forced degradation studies of statins have shown that they are susceptible to hydrolysis and other chemical transformations in the presence of acid, base, heat, and oxidative stress.[10][11] While specific conditions that favor the epimerization of lovastatin to this compound are not extensively detailed in the literature, it is a known process-related impurity, suggesting that certain steps in the manufacturing or purification process, or specific storage conditions, can lead to its formation. The control of pH, temperature, and solvent systems is therefore critical in minimizing the formation of this impurity.

Analytical Methodologies

The accurate detection and quantification of this compound are crucial for quality control in the pharmaceutical industry. Due to its structural similarity to lovastatin, chromatographic methods are essential for their separation.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the standard for the analysis of lovastatin and its related impurities, including this compound. The United States Pharmacopeia (USP) provides a detailed method for the analysis of lovastatin, which is capable of separating this compound from the main compound and other related substances.[6]

Rationale for Method Design: The choice of a reversed-phase C18 column is based on the hydrophobic nature of the statin molecules. A gradient elution program using a mixture of an aqueous buffer (often with a controlled pH) and an organic solvent like acetonitrile is necessary to achieve adequate resolution between the closely related lovastatin and this compound, as well as other impurities which may have a wide range of polarities. UV detection is typically employed, as the conjugated diene system in the hexahydronaphthalene ring provides a strong chromophore with a maximum absorbance around 238 nm.[6][12]

Experimental Protocol: HPLC Separation of Lovastatin and this compound

The following protocol is based on the principles outlined in the USP methodology for lovastatin analysis.[6] This serves as a representative method and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.

-

Column: CORTECS C18, 4.6 x 150 mm, 2.7 µm particle size (or equivalent).[6]

2. Reagents and Solutions:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Glacial Acetic Acid.

-

Solution D (Aqueous Buffer): Mix 3.0 mL of glacial acetic acid in 1000 mL of water and adjust the pH to 4.0.[6]

-

Mobile Phase A: Solution D.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile and Solution D (80:20 v/v).[6]

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25°C.[6]

-

Injection Volume: 10 µL.[6]

-

Detection Wavelength: 238 nm.[6]

-

Gradient Program: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more hydrophobic compounds.

4. Sample Preparation:

-

System Suitability Solution: Prepare a solution of USP Lovastatin Epimer Mixture Reference Standard in the diluent at a concentration of approximately 0.4 mg/mL.[6] This solution contains a 1:1 mixture of lovastatin and this compound and is used to verify the resolution and performance of the chromatographic system.

-

Sample Solution: Accurately weigh and dissolve the sample containing lovastatin in the diluent to achieve a known concentration.

5. System Suitability and Analysis:

-

Inject the System Suitability Solution and verify that the resolution between the this compound and lovastatin peaks is adequate (typically a resolution factor of ≥ 2.0).

-

Inject the sample solutions and quantify the amount of this compound based on the peak area relative to a reference standard.

Caption: General Workflow for HPLC Analysis of this compound.

Conclusion and Future Perspectives

This compound, while primarily regarded as a pharmaceutical impurity, serves as an important case study in stereoisomerism and its impact on biological activity. Its role as a critical quality attribute in the manufacturing of lovastatin and simvastatin underscores the need for robust and precise analytical methods for its control. Future research could focus on a more detailed characterization of its pharmacological and toxicological profile. A direct comparison of its HMG-CoA reductase inhibitory activity with that of lovastatin would provide valuable structure-activity relationship insights. Furthermore, exploring controlled synthetic routes to this compound could facilitate its availability as a reference standard and enable more comprehensive biological evaluations. A deeper understanding of the mechanisms and conditions that lead to its formation during lovastatin production could also lead to improved manufacturing processes with lower impurity levels.

References

-

This compound, CAS 79952-44-6. CymitQuimica. Link

-

Epi Lovastatin, CAS 79952-44-6. Santa Cruz Biotechnology. Link

-

Purification and Characterization of a Lovastatin Esterase from Clonostachys compactiuscula. Applied and Environmental Microbiology. Link

-

Methods for the Analysis of Lovastatin Extended-Release Tablets. USP. Link

-

Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. Link

-

Purification and characterization of lovastatin produced from local isolate Aspergillus terreus A50 by solid state fermentation. ResearchGate. Link

-

This compound (CID 40785065). PubChem, National Institutes of Health. Link

-

Purification and Characterization of a Lovastatin Esterase from Clonostachys compactiuscula. PubMed Central, National Institutes of Health. Link

-

Comparison of the effects of statins on HMG-CoA reductase activity. HELDA - University of Helsinki. Link

-

Forced Degradation study of statins: A review. ResearchGate. Link

-

How was Lovastatin Discovered and Synthesized?. Guidechem. Link

-

Review on Forced Degradation Study of Statins. CoLab. Link

-

Complete assignment of 1H and 13C NMR data of pravastatin derivatives. PubMed, National Institutes of Health. Link

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link

-

Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol. PubMed Central, National Institutes of Health. Link

-

Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. PubMed Central, National Institutes of Health. Link

-

Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase. PubMed, National Institutes of Health. Link

-

Methods for Making Simvastatin and Intermediates. Google Patents. Link

-

Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition. PubMed, National Institutes of Health. Link

-

Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors. PubMed, National Institutes of Health. Link

-

Lovastatin. Wikipedia. Link

-

Lovastatin-Mevacor. Proteopedia. Link

-

Lovastatin increases arachidonic acid levels and stimulates thromboxane synthesis in human liver and monocytic cell lines. PubMed Central, National Institutes of Health. Link

-

(PDF) Lovastatin Production: From molecular basis to industrial process optimization. ResearchGate. Link

-

A multicenter comparative trial of lovastatin and pravastatin in the treatment of hypercholesterolemia. The Lovastatin Pravastatin Study Group. PubMed, National Institutes of Health. Link

-

Lovastatin-impurities. Pharmaffiliates. Link

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

-

Microbial Production and Biomedical Applications of Lovastatin. PubMed Central, National Institutes of Health. Link

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. This compound | C24H36O5 | CID 40785065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lovastatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajpaonline.com [ajpaonline.com]

- 11. Review on Forced Degradation Study of Statins | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

What is the origin of Epilovastatin?

An In-depth Technical Guide to the Origin of Epilovastatin

Abstract

This compound, a stereoisomer of the potent HMG-CoA reductase inhibitor lovastatin, represents a critical subject of study in the pharmaceutical industry, primarily in the context of drug purity and bioprocess optimization. This technical guide provides a comprehensive exploration of the origin of this compound, tracing its formation from the complex biosynthetic machinery of the filamentous fungus Aspergillus terreus. We delve into the polyketide synthase pathway responsible for lovastatin production, detailing the enzymatic steps that create the core molecule. The guide elucidates that this compound emerges as a natural byproduct, an isomeric impurity whose formation is intrinsically linked to the main lovastatin synthesis. We present detailed methodologies for the fermentation of A. terreus, followed by the isolation, separation, and characterization of lovastatin and its epimer, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to understand and manage this critical impurity.

The Dawn of Statins: The Discovery of Lovastatin

The journey to understand this compound begins with its parent compound, lovastatin. The discovery of statins revolutionized the treatment of hypercholesterolemia. In the 1970s, Japanese microbiologist Akira Endo discovered the first HMG-CoA reductase inhibitor, compactin (mevastatin), from Penicillium citrinum[1][2][3]. This groundbreaking work paved the way for researchers at Merck, who in 1978 isolated a more potent inhibitor, mevinolin, from the fungus Aspergillus terreus[2][3]. This compound was later named lovastatin and became the first statin approved by the FDA in 1987[4][5].

Lovastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[6][7]. Its molecular structure, particularly after the in vivo hydrolysis of its lactone ring to the active β-hydroxy acid form, mimics the natural substrate (HMG-CoA), effectively blocking the production of mevalonate, a crucial precursor to cholesterol[5][8]. The primary and most commercially viable source for lovastatin production remains the fermentation of A. terreus[9][10][11].

The Fungal Bio-Factory: Lovastatin Biosynthesis in Aspergillus terreus

Lovastatin is a secondary metabolite produced by A. terreus, composed of two distinct polyketide chains: a nonaketide that forms the hexahydronaphthalene ring system and a diketide, 2-methylbutyrate, which forms the side chain[12]. The entire process is orchestrated by a cluster of genes (lov) and involves a series of complex enzymatic reactions.

The Polyketide Synthase (PKS) Machinery

The synthesis is dominated by two large, multifunctional Type I polyketide synthases (PKSs):

-

Lovastatin Nonaketide Synthase (LNKS): Encoded by the lovB gene, this enzyme is responsible for synthesizing the nonaketide core from nine malonyl-CoA units. It works in concert with a partner enoyl reductase encoded by lovC[13][14].

-

Lovastatin Diketide Synthase (LDKS): Encoded by the lovF gene, this PKS synthesizes the α-S-methylbutyryl side chain[11][12].

Core Biosynthetic Pathway

The pathway proceeds through several key intermediates:

-

Nonaketide Synthesis: The LNKS (LovB) iteratively condenses acetate units to form the nonaketide backbone.

-

Cyclization: A proposed Diels-Alderase enzymatic activity within the PKS facilitates the cyclization of the polyketide chain to form the characteristic decalin ring structure, yielding dihydromonacolin L[5][13].

-

Hydroxylation: The intermediate is hydroxylated to form monacolin J.

-

Acylation: In the final step, a transesterase encoded by the lovD gene catalyzes the attachment of the 2-methylbutyrate side chain (synthesized by LDKS/LovF) to the C8 hydroxyl group of monacolin J, yielding the final product, lovastatin[11].

The diagram below provides a simplified overview of this intricate biosynthetic process.

Sources

- 1. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 3. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]

- 4. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lovastatin - Wikipedia [en.wikipedia.org]

- 6. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]

- 9. Lovastatin biosynthesis by Aspergillus terreus in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lovastatin biosynthesis in Aspergillus terreus: characterization of blocked mutants, enzyme activities and a multifunctional polyketide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of lovastatin and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis for the biosynthesis of lovastatin [ideas.repec.org]

An In-Depth Technical Guide to the Biological Activity and Function of Epilovastatin

This guide provides a comprehensive technical overview of epilovastatin, a stereoisomer of the widely-known statin, lovastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, pleiotropic effects, and essential experimental protocols for characterizing the biological activity of this compound.

Introduction

Statins are a class of drugs that act as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Lovastatin, one of the earliest discovered statins, is administered as an inactive prodrug in its lactone form and is hydrolyzed in vivo to its active β-hydroxy acid open-ring form.[1][3] this compound is a stereoisomer of lovastatin, and its biological activity is intrinsically linked to its three-dimensional structure, which influences its binding affinity to HMG-CoA reductase and subsequent downstream effects. Understanding the nuanced differences in the biological functions of lovastatin isomers is critical for the development of more targeted and effective therapeutics.

Part 1: Core Mechanism of Action - HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase.[][5] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[1][5] By blocking this step, this compound effectively reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[5][6]

The binding affinity of statins to HMG-CoA reductase is in the nanomolar range, significantly higher than the enzyme's natural substrate, HMG-CoA, which has an affinity in the micromolar range.[7] This high-affinity binding is responsible for the potent cholesterol-lowering effects of this class of drugs.[8]

The Mevalonate Pathway and Statin Inhibition

The inhibition of HMG-CoA reductase by this compound has broader consequences than just cholesterol reduction. The mevalonate pathway produces a range of essential non-sterol isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras, which are critical regulators of numerous cellular processes.[6][9]

Caption: The Mevalonate Pathway and the inhibitory action of this compound on HMG-CoA Reductase.

Part 2: Pleiotropic Biological Activities

The inhibition of isoprenoid synthesis gives rise to the "pleiotropic" effects of statins, which are independent of their cholesterol-lowering properties.[6][9][10] These effects are of significant interest in various therapeutic areas.

Anti-inflammatory Effects

Statins exhibit potent anti-inflammatory properties.[11][12] By reducing the availability of FPP and GGPP, this compound inhibits the prenylation of Rho, Rac, and other small GTPases.[9] This prevents their localization to the cell membrane and subsequent activation of downstream inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[13] The result is a decrease in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as a reduction in the expression of adhesion molecules involved in leukocyte migration.[12][13][14] Some studies also suggest that statins can promote the generation of anti-inflammatory mediators like 15-epi-lipoxin A4.[11][15]

Caption: Anti-inflammatory signaling cascade inhibited by this compound.

Anticancer Properties

The role of the mevalonate pathway in cell proliferation has made statins a subject of interest in oncology research.[16][17] The anticancer effects of statins are thought to be mediated through several mechanisms:

-

Induction of Apoptosis and Autophagy: By inhibiting the prenylation of Ras and Rho proteins, which are crucial for cell survival signaling, statins can induce apoptosis and autophagy in cancer cells.[18]

-

Cell Cycle Arrest: Statins can cause cell cycle arrest, thereby inhibiting the proliferation of tumor cells.[16]

-

Anti-angiogenic Effects: Statins may inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[19]

Bone Anabolic Effects

Interestingly, statins have been shown to have bone anabolic effects, promoting bone formation.[20][21] The proposed mechanism involves the stimulation of bone morphogenetic protein 2 (BMP-2) expression in osteoblasts.[21][22] This effect appears to be mediated through the PI3K/Akt/MAPK signaling pathway, which is activated by statin-induced changes in Ras activity.[20][23] BMP-2 is a key growth factor that promotes the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[23][24]

Part 3: Quantitative Analysis of this compound Activity

The biological activity of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes typical IC50 values for statins in different assays. It is important to note that specific values for this compound may vary and should be determined empirically.

| Assay | Target | Typical Statin IC50 Range | Reference |

| HMG-CoA Reductase Activity | Enzyme Inhibition | 3-20 nM | [7] |

| Cancer Cell Proliferation (e.g., Glioblastoma) | Cell Viability | 0.1 - 1 µM | [25] |

| Cancer Cell Proliferation (e.g., Ovarian) | Cell Viability | ~8-10 µM | [26] |

| Cancer Cell Proliferation (e.g., Breast) | Cell Viability | 5-9 µg/mL (~12-22 µM) | [27] |

Part 4: Key Experimental Protocols for a Self-Validating System

To rigorously characterize the biological activity of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for a self-validating system.

In Vitro HMG-CoA Reductase Activity Assay

This assay directly measures the inhibitory effect of this compound on its primary target enzyme.

-

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[28][29][30]

-

Methodology:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4), NADPH, and the substrate HMG-CoA in a 96-well UV-transparent plate.[28][31]

-

Add serial dilutions of this compound (or a known inhibitor like pravastatin as a positive control) to the respective wells.[29] Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 5-10 minutes.[28]

-

Initiate the reaction by adding a purified, recombinant HMG-CoA reductase enzyme to all wells except the blank.[28]

-

Immediately measure the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes at 37°C.[28][30]

-

-

Self-Validation/Controls:

-

Negative Control: No enzyme added, to control for non-enzymatic NADPH oxidation.

-

Positive Control: A known HMG-CoA reductase inhibitor (e.g., pravastatin or atorvastatin) to validate assay performance.[29][31]

-

Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.

-

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro HMG-CoA Reductase activity assay.

Cell-Based Assay for Proliferation/Viability (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[32][33]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[33] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[34]

-

Methodology:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[32]

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[32][34]

-

After the incubation period, add MTT labeling reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[35]

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[34]

-

Measure the absorbance of the resulting colored solution at a wavelength of 540-590 nm using a microplate reader.[32][33]

-

-

Self-Validation/Controls:

-

Untreated Control: Cells treated with culture medium only, representing 100% viability.

-

Vehicle Control: Cells treated with the same concentration of the solvent used for this compound.

-

Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent to ensure the assay can detect a decrease in viability.

-

-

Data Analysis: Normalize the absorbance values of the treated wells to the untreated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis for Protein Prenylation

This protocol provides an indirect method to confirm that this compound is inhibiting the mevalonate pathway within the cell by assessing the prenylation status of a key target protein, RhoA.

-

Principle: Unprenylated small GTPases like RhoA are unable to anchor to the cell membrane and accumulate in the cytosol.[36] By separating the membrane and cytosolic fractions of cell lysates and probing for RhoA, one can determine the extent of prenylation inhibition.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a sufficient duration (e.g., 24-48 hours). Harvest and lyse the cells in a suitable lysis buffer.[37]

-

Fractionation: Separate the cytosolic and membrane fractions by ultracentrifugation. The pellet contains the membrane fraction, and the supernatant contains the cytosolic fraction.[36]

-

Protein Quantification: Determine the protein concentration of each fraction to ensure equal loading.

-

SDS-PAGE and Transfer: Resolve equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis and transfer the separated proteins to a nitrocellulose or PVDF membrane.[36]

-

Immunoblotting:

-

Detection: Add a chemiluminescent substrate and capture the signal using a CCD imager.[38]

-

-

Self-Validation/Controls:

-

Untreated Control: To visualize the baseline distribution of RhoA between the membrane (prenylated) and cytosolic (unprenylated) fractions.

-

Loading Controls: Probe the blots for proteins specific to each fraction (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane) to validate the purity of the fractions and ensure equal protein loading.

-

-

Data Analysis: In this compound-treated cells, a shift in the RhoA signal from the membrane fraction to the cytosolic fraction is expected, indicating an inhibition of prenylation.

Conclusion and Future Directions

This compound, as a stereoisomer of lovastatin, demonstrates a range of biological activities stemming from its primary function as an HMG-CoA reductase inhibitor. Its influence extends beyond cholesterol metabolism to encompass inflammation, cancer cell proliferation, and bone formation. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the specific functions and therapeutic potential of this compound. Future research should focus on elucidating the precise differences in binding kinetics and pleiotropic effects between lovastatin and its isomers, which could pave the way for the development of more selective and potent statin-based therapies for a variety of diseases.

References

- Pleiotropic effects of statins: evidence for benefits beyond LDL-cholesterol lowering. Vertex AI Search.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Vertex AI Search.

- MTT assay protocol | Abcam. Vertex AI Search.

- Pleiotropic Effects of Statins on the Cardiovascular System | Circul

- Pleiotropic effects of statins: benefit beyond cholesterol reduction? A meta-regression analysis - PubMed. Vertex AI Search.

- MTT (Assay protocol - Protocols.io. Vertex AI Search.

- PLEIOTROPIC EFFECTS OF STATINS - PMC - PubMed Central - NIH. Vertex AI Search.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Vertex AI Search.

- Pleiotropic effects of statins: moving beyond cholesterol control - PubMed. Vertex AI Search.

- Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)

- HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) - Assay Genie. Vertex AI Search.

- Lovastatin Decreases Acute Mucosal Inflammation Via 15-epi-Lipoxin A4 - PMC - NIH. Vertex AI Search.

- Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase - MDPI. Vertex AI Search.

- Lovastatin decreases acute mucosal inflammation via 15-epi-lipoxin A4 - PubMed - NIH. Vertex AI Search.

- Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PubMed Central. Vertex AI Search.

- Lovastatin: Definition, Mechanism of Action and Applic

- Mechanisms of bone anabolism regulated by st

- HMG-COA Reductase Assay Kit (CS1090) – Technical Bulletin - Sigma-Aldrich. Vertex AI Search.

- ab204701 HMG-CoA Reductase Activity Assay Kit (Colorimetric). Vertex AI Search.

- The role of statins as potential targets for bone formation - PMC - PubMed Central. Vertex AI Search.

- Lovastatin decreases the synthesis of inflammatory mediators during epileptogenesis in the hippocampus of r

- Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narr

- The Effect of Statin Therapy on Bone Metabolism Markers and Mineral Density: Aa GRADE-Assessed Systematic Review and Dose-Response Meta-Analysis of Randomized Controlled Trials - NIH. Vertex AI Search.

- Western blot protocol - Abcam. Vertex AI Search.

- The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC - PubMed Central. Vertex AI Search.

- Statins—Their Role in Bone Tissue Metabolism and Local Applications with Different Carriers - MDPI. Vertex AI Search.

- Lovast

- Binding thermodynamics of statins to HMG-CoA reductase - PubMed. Vertex AI Search.

- Statin drugs mechanism of action: HMG CoA reductase inhibitors - YouTube. Vertex AI Search.

- Comparison of the effects of statins on HMG-CoA reductase activity - HELDA - University of Helsinki. Vertex AI Search.

- In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC - NIH. Vertex AI Search.

- RhoA Biological Activity Is Dependent on Prenylation but Independent of Specific Isoprenoid Modific

- Novel Effects of Statins on Cancer via Autophagy - MDPI. Vertex AI Search.

- Novel applications of statins for bone regener

- Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase. Vertex AI Search.

- What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? - Dr.Oracle. Vertex AI Search.

- Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - NIH. Vertex AI Search.

- General Protocol for Western Blotting - Bio-Rad. Vertex AI Search.

- Additive Anti-Tumor Effects of Lovastatin and Everolimus In Vitro through Simultaneous Inhibition of Signaling Pathways - PubMed Central. Vertex AI Search.

- Western Blot Protocol | OriGene Technologies Inc.. Vertex AI Search.

- Mechanism of action and biological profile of HMG CoA reductase inhibitors.

- HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf. Vertex AI Search.

- Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies. Vertex AI Search.

- An overview on the biological activity and anti-cancer mechanism of lovast

- The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC. Vertex AI Search.

- Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PubMed Central. Vertex AI Search.

Sources

- 1. Lovastatin - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Mechanism of action and biological profile of HMG CoA reductase inhibitors. A new therapeutic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. ahajournals.org [ahajournals.org]

- 7. DSpace [helda.helsinki.fi]

- 8. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pleiotropic effects of statins: evidence for benefits beyond LDL-cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lovastatin Decreases Acute Mucosal Inflammation Via 15-epi-Lipoxin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. epilepsy.com [epilepsy.com]

- 15. Lovastatin decreases acute mucosal inflammation via 15-epi-lipoxin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Additive Anti-Tumor Effects of Lovastatin and Everolimus In Vitro through Simultaneous Inhibition of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of bone anabolism regulated by statins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of statins as potential targets for bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Statins—Their Role in Bone Tissue Metabolism and Local Applications with Different Carriers [mdpi.com]

- 23. The Effect of Statin Therapy on Bone Metabolism Markers and Mineral Density: Aa GRADE-Assessed Systematic Review and Dose-Response Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel applications of statins for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. assaygenie.com [assaygenie.com]

- 32. clyte.tech [clyte.tech]

- 33. MTT assay protocol | Abcam [abcam.com]

- 34. MTT (Assay protocol [protocols.io]

- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. origene.com [origene.com]

- 38. bio-rad.com [bio-rad.com]

- 39. RhoA Biological Activity Is Dependent on Prenylation but Independent of Specific Isoprenoid Modification - PMC [pmc.ncbi.nlm.nih.gov]

Epilovastatin: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Introduction

Statins represent a cornerstone in the management of hypercholesterolemia, a major risk factor for cardiovascular disease. These compounds function by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] While several statins are available, lovastatin was one of the first to be discovered and is a natural product of various fungi.[1][3] Epilovastatin, a stereoisomer of lovastatin, is often found as a related substance or impurity in lovastatin preparations.[4] This technical guide provides an in-depth exploration of the natural origins of this compound, the intricate biosynthetic pathways leading to its formation, and the analytical methodologies crucial for its detection and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

PART 1: Natural Occurrence of this compound and its Producing Organisms

This compound is intrinsically linked to the production of lovastatin. Therefore, organisms that are prolific producers of lovastatin are the primary natural sources of this compound.

Primary Producing Organism: Aspergillus terreus

The filamentous fungus Aspergillus terreus is the most well-documented and commercially utilized organism for the industrial production of lovastatin.[5][6][7] Consequently, it is the principal source of naturally occurring this compound, which arises as a byproduct of the fermentation process. Numerous studies have focused on optimizing lovastatin production from various strains of A. terreus through both submerged and solid-state fermentation techniques.[5][6][8]

Other Documented Fungal Producers

While Aspergillus terreus is the dominant producer, other fungal species have been identified as capable of synthesizing lovastatin, and by extension, this compound. These include:

-

Penicillium species: Various species of Penicillium, such as Penicillium citrinum and Penicillium brevicompactum, have been reported to produce lovastatin and related compounds.[2][9]

-

Monascus species: Monascus ruber and other Monascus species are known producers of a group of pigments and secondary metabolites, including monacolins, which are structurally similar to lovastatin.[9][10]

-

Pleurotus ostreatus (Oyster Mushroom): This higher fungus is a notable natural source of lovastatin, containing up to 2.8% lovastatin on a dry weight basis.[3]

-

Other Fungi: Screening studies have identified a range of other fungal genera capable of producing lovastatin, albeit often at lower yields than A. terreus. These include species of Trichoderma, Scopulariopsis, Paecilomyces, and Doratomyces.[11]

The following table summarizes the key organisms known to produce lovastatin, and therefore are potential natural sources of this compound.

| Fungal Genus | Species | Common Name/Significance |

| Aspergillus | terreus | Primary industrial producer of lovastatin.[5][6] |

| Penicillium | citrinum, brevicompactum | Historical significance in the discovery of statins.[2][9] |

| Monascus | ruber, purpureus | Used in the production of red yeast rice.[9][10] |

| Pleurotus | ostreatus | Edible oyster mushroom.[3] |

| Trichoderma | viridae | Investigated for lovastatin production.[12] |

PART 2: The Biosynthetic Pathway of Lovastatin and the Formation of this compound

Understanding the biosynthesis of lovastatin is critical to comprehending the origin of this compound. Lovastatin is a polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS).[3]

The Lovastatin Biosynthetic Gene Cluster

The production of lovastatin is orchestrated by a cluster of genes that encode the necessary enzymes for its synthesis. In Aspergillus terreus, this cluster includes genes for a highly reducing type I polyketide synthase (PKS), enoyl reductase, and various tailoring enzymes.[3]

Core Biosynthetic Steps

The biosynthesis of lovastatin can be broadly divided into the formation of the polyketide backbone and subsequent modifications.

-

Polyketide Chain Assembly: The process begins with the condensation of acetate units to form two polyketide chains.[10]

-

Formation of Monacolin J: The polyketide chains undergo a series of reactions, including a Diels-Alder cycloaddition, to form the characteristic decalin ring system of monacolin J.[3]

-

Esterification to Lovastatin: The final step involves the esterification of the C-8 hydroxyl group of monacolin J with a 2-methylbutyrate side chain, a reaction catalyzed by a dedicated transesterase.[3]

The following diagram illustrates the key stages in the lovastatin biosynthetic pathway.

Caption: Simplified workflow of Lovastatin biosynthesis.

The Origin of this compound

This compound is a stereoisomer of lovastatin, differing in the spatial arrangement of a substituent. While the precise enzymatic mechanism for the formation of this compound is not as extensively detailed as that of lovastatin, it is understood to be an epimer.[4] Epimerization can occur at a chiral center, and in the context of lovastatin production, this can happen either enzymatically as a minor side reaction of the biosynthetic machinery or non-enzymatically under certain fermentation or extraction conditions (e.g., pH, temperature). It is typically considered an impurity or a related substance in lovastatin preparations.[4]

PART 3: Experimental Protocols for Isolation, Cultivation, and Analysis

The study of this compound necessitates robust methods for the cultivation of producing organisms, extraction of the target compound, and its subsequent analysis.

Cultivation of Aspergillus terreus for Lovastatin and this compound Production

Aspergillus terreus can be cultivated using both submerged fermentation (SmF) and solid-state fermentation (SSF).[5][6]

Submerged Fermentation (SmF) Protocol

-

Inoculum Preparation:

-

Grow a pure culture of Aspergillus terreus on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C for 7-10 days until sporulation is abundant.

-

Prepare a spore suspension by flooding the agar plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

-

Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

-

-

Fermentation Medium: A variety of media can be used. A common composition includes:

-

Fermentation Conditions:

Solid-State Fermentation (SSF) Protocol

-

Substrate Preparation:

-

Inoculation and Incubation:

-

Inoculate the sterile substrate with the Aspergillus terreus spore suspension.

-

Incubate at 30°C for 120 hours.[12]

-

Extraction of Lovastatin and this compound

-

From Submerged Fermentation:

-

Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

-

Acidify the supernatant to a pH of ~3.0 with an acid like HCl.

-

Extract the acidified broth with an equal volume of a non-polar solvent such as ethyl acetate.

-

Evaporate the organic solvent to obtain the crude extract.

-

-

From Solid-State Fermentation:

-

Dry the fermented solid substrate.

-

Grind the dried substrate into a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., ethyl acetate) using a Soxhlet apparatus or by maceration.

-

Concentrate the solvent to yield the crude extract.

-

Analytical Methods for the Detection and Quantification of this compound